6-Bromo-1-hydroxynaphthalene 6-Bromo-1-hydroxynaphthalene
Brand Name: Vulcanchem
CAS No.: 91270-68-7
VCID: VC2049692
InChI: InChI=1S/C10H7BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H
SMILES: C1=CC2=C(C=CC(=C2)Br)C(=C1)O
Molecular Formula: C10H7BrO
Molecular Weight: 223.07 g/mol

6-Bromo-1-hydroxynaphthalene

CAS No.: 91270-68-7

Cat. No.: VC2049692

Molecular Formula: C10H7BrO

Molecular Weight: 223.07 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-1-hydroxynaphthalene - 91270-68-7

Specification

CAS No. 91270-68-7
Molecular Formula C10H7BrO
Molecular Weight 223.07 g/mol
IUPAC Name 6-bromonaphthalen-1-ol
Standard InChI InChI=1S/C10H7BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H
Standard InChI Key FSUYQOYAPVYVHS-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=C2)Br)C(=C1)O
Canonical SMILES C1=CC2=C(C=CC(=C2)Br)C(=C1)O

Introduction

Structural Characteristics and Identification

6-Bromo-1-hydroxynaphthalene consists of a naphthalene core structure with a hydroxyl group at position 1 and a bromine atom at position 6. The chemical structure presents interesting properties due to the electron-withdrawing effect of the bromine substituent and the electron-donating nature of the hydroxyl group. This combination creates a molecule with distinctive chemical behavior.

Basic Identification Parameters

ParameterValue
IUPAC Name6-bromonaphthalen-1-ol
Molecular FormulaC₁₀H₇BrO
Molecular Weight223.07 g/mol
CAS Number91270-68-7
Synonyms6-Bromo-1-hydroxynaphthalene, 6-Bromonaphthalen-1-ol, 6-bromonaphthol, 6-Bromo-1-naphthol

The compound can be identified through various spectroscopic techniques, including mass spectrometry, NMR spectroscopy, and infrared spectroscopy. The presence of the bromine atom provides a characteristic isotope pattern in mass spectrometry, aiding in its identification .

Structural Representation

The structure features a naphthalene ring system with the hydroxyl group at the C-1 position and the bromine atom at the C-6 position. The compound can be represented using various notations, including:

NotationIdentifier
InChIInChI=1S/C10H7BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H
InChIKeyFSUYQOYAPVYVHS-UHFFFAOYSA-N
SMILESC1=CC2=C(C=CC(=C2)Br)C(=C1)O

Physical and Chemical Properties

6-Bromo-1-hydroxynaphthalene presents as a crystalline solid with specific physical and chemical characteristics that determine its behavior in various applications. Its properties are influenced by both the naphthalene core and the functional groups attached.

Physical Properties

The compound exhibits the following physical properties:

PropertyValueReference
Physical StatePowder or crystals
Melting Point128.5-129.5 °C
Boiling Point353.8±15.0 °C (Predicted)
Density1.614±0.06 g/cm³ (Predicted)
ColorNot specified in sources-
SolubilitySoluble in organic solvents

Chemical Properties

The chemical behavior of 6-Bromo-1-hydroxynaphthalene is characterized by its functional groups:

PropertyValueReference
pKa8.93±0.40 (Predicted)
XLogP34.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Topological Polar Surface Area20.2 Ų
ReactivityExhibits properties typical of phenols and aryl bromides

The hydroxyl group provides acidic properties, while the bromine atom can participate in various coupling reactions, making the compound a useful building block in organic synthesis.

Spectroscopic Properties

The spectroscopic characteristics of 6-Bromo-1-hydroxynaphthalene provide valuable data for its identification and purity assessment.

Fluorescence and Phosphorescence

Bromine substitution significantly affects the photophysical properties of naphthalene derivatives. The heavy atom effect of bromine enhances intersystem crossing, promoting phosphorescence. Studies on related compounds have shown that 6-Bromo-1-hydroxynaphthalene may exhibit room-temperature phosphorescence under specific conditions, particularly when complexed with cyclodextrins .

Research on the similar compound 6-Bromo-2-naphthol demonstrated that inclusion complexes with α-cyclodextrin exhibit room-temperature phosphorescence with distinctive emission characteristics . The bromine atom functions as an internal heavy atom, accelerating the intersystem crossing from the singlet excited state to the triplet state .

Hazard TypeClassificationGHS CodeReference
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Precautionary Measures

The following precautionary statements are recommended when handling this compound:

Precautionary Statement CodeDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash hands thoroughly after handling
P270Do not eat, drink or smoke when using this product
P280Wear protective gloves/protective clothing/eye protection/face protection
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell
P302+P352IF ON SKIN: Wash with plenty of soap and water
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Research Applications

6-Bromo-1-hydroxynaphthalene has been used in various research applications, primarily due to its unique structural features and reactivity profile.

Inclusion Complex Studies

One of the most documented applications of 6-Bromo-1-hydroxynaphthalene and similar compounds is in host-guest chemistry, particularly with cyclodextrins. Research has shown that brominated naphthols form inclusion complexes with cyclodextrins, exhibiting interesting photophysical properties .

Specifically, studies on related compounds such as 6-Bromo-2-naphthol have demonstrated the formation of 1:1 and 2:1 inclusion complexes with α-cyclodextrin. These complexes show altered spectroscopic properties compared to the free compounds, including shifts in absorption maxima and enhanced room-temperature phosphorescence .

Heavy Atom Effect Studies

The bromine substituent in 6-Bromo-1-hydroxynaphthalene provides an opportunity to study internal heavy atom effects on photophysical processes. Research comparing brominated naphthols with their non-brominated counterparts has provided insights into the mechanisms of intersystem crossing and phosphorescence .

Studies have shown that the internal heavy atom effect of bromine significantly enhances the rate of intersystem crossing to the triplet state. This effect has been compared with external heavy atom effects provided by modified cyclodextrins such as 6-deoxy-6-iodo-α-cyclodextrin .

Antimicrobial Research

Recent research has explored the biological activities of brominated naphthols. For instance, the structurally related compound 6-Bromo-2-naphthol from Silene armeria extract has been found to sensitize antibiotic-resistant Acinetobacter baumannii to polymyxin B, suggesting potential applications in combination antimicrobial therapy .

Related Compounds

6-Bromo-1-hydroxynaphthalene belongs to a family of halogenated naphthalene derivatives with related structures and properties.

Structural Analogs

Several structurally related compounds have been studied:

CompoundCAS NumberRelation to 6-Bromo-1-hydroxynaphthalene
6-Bromo-2-naphthol15231-91-1Positional isomer with hydroxyl at position 2
6-Bromo-2-hydroxy-1-naphthaldehyde53815-56-8Contains additional aldehyde group at position 1
1-Bromonaphthalene90-11-9Lacks hydroxyl group
6-Bromonaphthalen-2-amine41093-81-0Contains amino instead of hydroxyl group

Comparative Properties

The position of the hydroxyl group in brominated naphthols significantly affects their chemical and physical properties. For example, 6-Bromo-2-naphthol has been more extensively studied in photophysical research, particularly regarding its phosphorescence properties when complexed with cyclodextrins .

The addition of functional groups, such as in 6-Bromo-2-hydroxy-1-naphthaldehyde, introduces additional reactivity and alters the electronic properties of the molecule. This compound shows different hazard profiles, including potential toxicity concerns .

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